1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1060279-68-6
VCID: VC11928826
InChI: InChI=1S/C16H20N6O2S2/c1-3-13-17-18-14-5-6-15(19-22(13)14)20-8-10-21(11-9-20)26(23,24)16-7-4-12(2)25-16/h4-7H,3,8-11H2,1-2H3
SMILES: CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)C
Molecular Formula: C16H20N6O2S2
Molecular Weight: 392.5 g/mol

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine

CAS No.: 1060279-68-6

Cat. No.: VC11928826

Molecular Formula: C16H20N6O2S2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine - 1060279-68-6

Specification

CAS No. 1060279-68-6
Molecular Formula C16H20N6O2S2
Molecular Weight 392.5 g/mol
IUPAC Name 3-ethyl-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H20N6O2S2/c1-3-13-17-18-14-5-6-15(19-22(13)14)20-8-10-21(11-9-20)26(23,24)16-7-4-12(2)25-16/h4-7H,3,8-11H2,1-2H3
Standard InChI Key GYECZOFINVYIKJ-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)C
Canonical SMILES CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)C

Introduction

The compound 1-{3-ethyl- triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine is a heterocyclic derivative featuring a triazolo[4,3-b]pyridazine core and a sulfonyl-substituted piperazine moiety. Compounds with similar structural motifs are widely studied for their potential pharmacological activities, including antifungal, anticancer, and kinase inhibition properties. This article provides a detailed exploration of the compound's structure, synthesis, biological activity, and potential applications.

Structural Overview

Molecular Formula: C16H20N6O2S2
Molecular Weight: 396.50 g/mol

The compound features:

  • A triazolo[4,3-b]pyridazine scaffold, known for its bioactive properties.

  • A piperazine ring, which enhances solubility and pharmacokinetic profiles.

  • A methylthiophene sulfonyl group, contributing to potential bioactivity through interactions with biological targets.

Synthesis Pathways

The synthesis of compounds with similar frameworks often involves multistep reactions starting from pyridazines or triazoles. While specific synthetic details for this exact compound are not readily available, general methodologies include:

  • Formation of the Triazolo[4,3-b]pyridazine Core:

    • Cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    • Use of alkylating agents to introduce the ethyl substituent at the desired position.

  • Functionalization of the Piperazine Ring:

    • Sulfonation reactions using methylthiophene sulfonyl chloride.

    • Coupling reactions to attach the piperazine moiety to the triazolo[4,3-b]pyridazine core.

These methods align with established protocols for synthesizing structurally related compounds .

Biological Activities

Compounds containing triazolo[4,3-b]pyridazines and sulfonyl-piperazine groups have demonstrated diverse biological activities:

  • Antifungal Activity:

    • Related derivatives have shown efficacy against Candida albicans with minimum inhibitory concentrations (MICs) ≤25 µg/mL .

    • The presence of a sulfonamide group enhances interaction with fungal enzymes.

  • Anticancer Potential:

    • Triazolo-based compounds are known to inhibit kinases such as VEGFR-2 and c-Met, which are critical in cancer cell proliferation .

    • Molecular docking studies suggest strong binding affinities to these targets.

  • Kinase Inhibition:

    • The compound's structural similarity to VEGFR/c-Met inhibitors indicates potential as a dual kinase inhibitor .

Research Findings

Key Findings from Related Studies:

  • Antiproliferative Effects:
    Compounds with similar scaffolds exhibit IC50 values in the micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

  • Docking Studies:
    Molecular docking reveals that triazolo-pyridazine derivatives bind effectively to active kinase sites through hydrogen bonding and hydrophobic interactions .

  • Structure-Activity Relationships (SAR):

    • Substituents on the triazole ring significantly impact activity.

    • Sulfonamide groups enhance solubility and target specificity .

Applications and Future Directions

The compound holds promise in several therapeutic areas:

  • Antifungal Therapy: Potential alternative to fluconazole-resistant fungal strains.

  • Cancer Treatment: Dual inhibition of VEGFR/c-Met pathways could address multidrug resistance in cancers.

  • Drug Development: Its physicochemical properties make it a promising candidate for further optimization.

Future research should focus on:

  • Comprehensive biological evaluation across multiple disease models.

  • Optimization of pharmacokinetics and toxicity profiles.

  • Exploration of combinatory effects with existing therapies.

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